2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the final spirocyclic compound . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound.
Scientific Research Applications
2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one include other spirocyclic compounds and pyrimidine derivatives. Some examples are:
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but different functional groups.
3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one: This compound is a JAK inhibitor with a different core structure but similar biological activity.
The uniqueness of 2-(6-Methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4
Properties
IUPAC Name |
2-(6-methoxypyrimidin-4-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16-5-3-6-17(11-16)13-24-9-4-7-21(20(24)26)8-10-25(14-21)18-12-19(27-2)23-15-22-18/h3,5-6,11-12,15H,4,7-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQILCLMXNPFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C4=CC(=NC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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